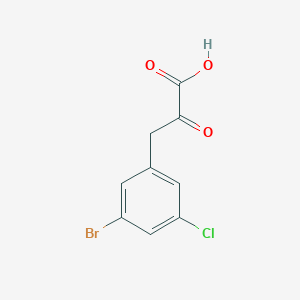
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-chlorophenyl)-2-oxopropanoic acid: (3-Bromo-5-chlorophenyl)boronic acid , is a chemical compound with the following properties:
Chemical Formula: CHBBrClO
Molecular Weight: 235.27 g/mol
CAS Number: 1186403-17-7
Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves boronic acid chemistry. One common synthetic route is the reaction between 3-bromo-5-chlorophenylboronic acid and an appropriate reagent (such as an acid chloride or anhydride) to form the corresponding acyl boronate. The reaction typically occurs under inert atmosphere conditions.
Industrial Production:: While specific industrial production methods are not widely documented, researchers and manufacturers likely employ similar synthetic routes on a larger scale.
Análisis De Reacciones Químicas
Reactivity::
Benzylic Position Reactivity: Due to the presence of the benzylic bromine and chlorine atoms, this compound can undergo various reactions at the benzylic position.
Boronic Acid Reactions: As a boronic acid, it can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Suzuki-Miyaura Coupling: Palladium catalyst, base, and an aryl or vinyl halide.
Benzylic Halide Reactions: Various nucleophiles (e.g., Grignard reagents, amines) under appropriate conditions.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Organic Synthesis: As a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Materials Science: For functional materials and ligand design.
Mecanismo De Acción
The specific mechanism of action for this compound depends on its application. For example, if used in drug development, it would interact with specific molecular targets or pathways relevant to the therapeutic purpose.
Comparación Con Compuestos Similares
While I don’t have information on direct analogs, it’s essential to compare this compound with related boronic acids and benzylic halides to highlight its uniqueness.
Remember that further research and experimental data are necessary to fully understand the compound’s properties and applications
Propiedades
Fórmula molecular |
C9H6BrClO3 |
|---|---|
Peso molecular |
277.50 g/mol |
Nombre IUPAC |
3-(3-bromo-5-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
Clave InChI |
HRHYNIBZZNJHEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Br)CC(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)

![2-Amino-2-[4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B13578305.png)
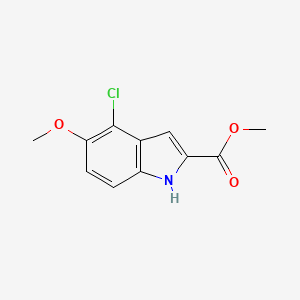
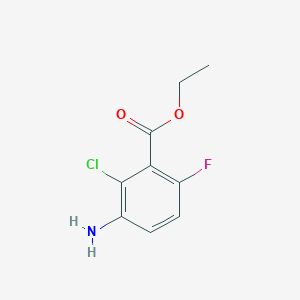
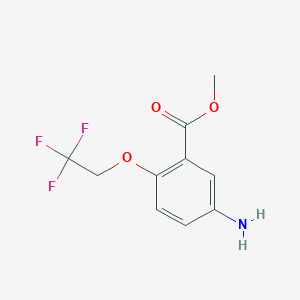


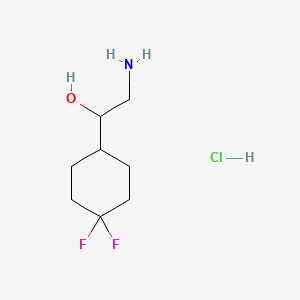
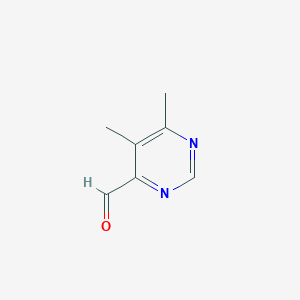

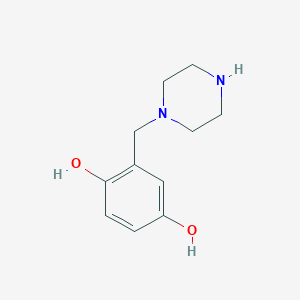
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanamido]benzamide](/img/structure/B13578356.png)
aminehydrochloride](/img/structure/B13578363.png)
